
2,3-Bis(heptafluoropropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(heptafluoropropyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two heptafluoropropyl groups attached to the 2 and 3 positions of the pyridine ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(heptafluoropropyl)pyridine typically involves the reaction of pyridine with heptafluoropropyl halides under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is reacted with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(heptafluoropropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorinated groups can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
2,3-Bis(heptafluoropropyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,3-Bis(heptafluoropropyl)pyridine involves its interaction with various molecular targets and pathways. The fluorinated groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,3-Bis(heptafluoropropyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2,4-Bis(heptafluoropropyl)pyridine
- 2,5-Bis(heptafluoropropyl)pyridine
- 3,5-Bis(heptafluoropropyl)pyridine
These compounds share similar chemical properties but differ in the position of the fluorinated groups on the pyridine ring. The unique positioning of the heptafluoropropyl groups in this compound imparts distinct reactivity and interaction profiles, making it suitable for specific applications where other derivatives may not be as effective.
Propriétés
Numéro CAS |
104986-67-6 |
|---|---|
Formule moléculaire |
C11H3F14N |
Poids moléculaire |
415.13 g/mol |
Nom IUPAC |
2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyridine |
InChI |
InChI=1S/C11H3F14N/c12-6(13,8(16,17)10(20,21)22)4-2-1-3-26-5(4)7(14,15)9(18,19)11(23,24)25/h1-3H |
Clé InChI |
ZELPNMPNXOGQKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


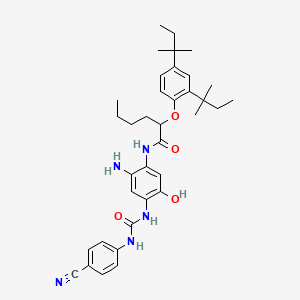
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
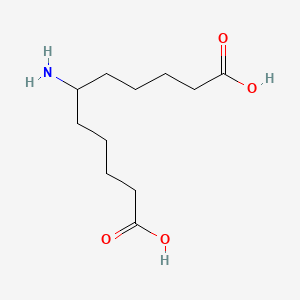
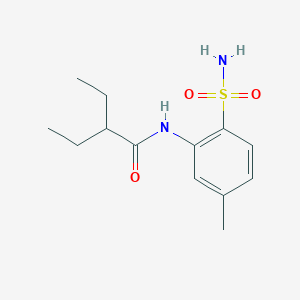
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
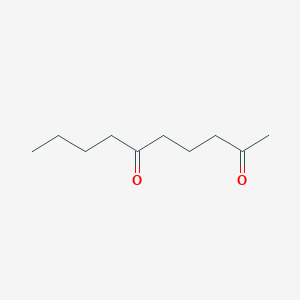
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
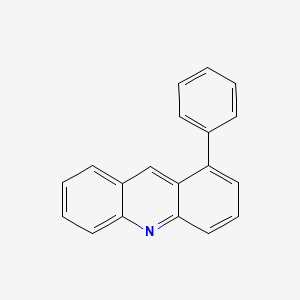
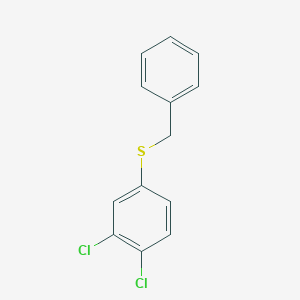
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
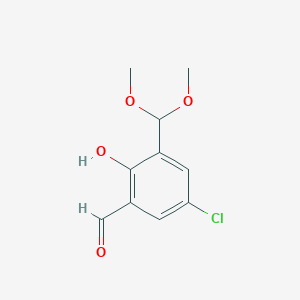
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
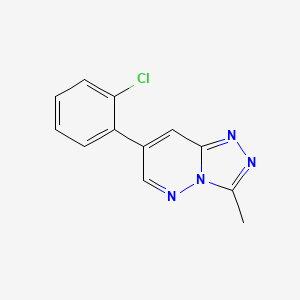
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)
